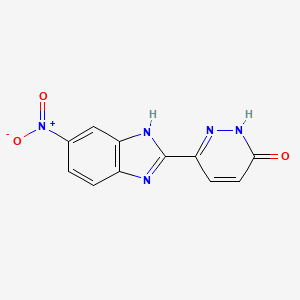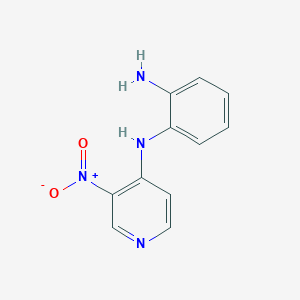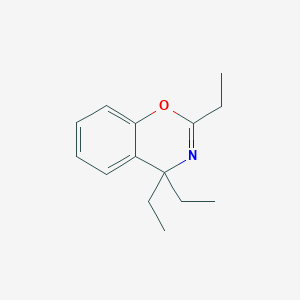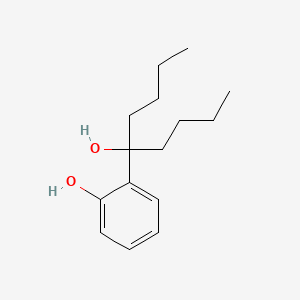![molecular formula C22H19BrN2O2S B3831032 (2Z)-2-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-3-(2,4-diethoxyphenyl)prop-2-enenitrile](/img/structure/B3831032.png)
(2Z)-2-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-3-(2,4-diethoxyphenyl)prop-2-enenitrile
Overview
Description
The compound (2Z)-2-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-3-(2,4-diethoxyphenyl)prop-2-enenitrile is a synthetic organic molecule that features a thiazole ring, a bromophenyl group, and a diethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-3-(2,4-diethoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. One possible route could involve the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the bromophenyl and diethoxyphenyl groups via substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure cost-effectiveness, safety, and environmental sustainability. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
The compound (2Z)-2-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-3-(2,4-diethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The thiazole ring and phenyl groups may be susceptible to oxidation under certain conditions.
Reduction: The nitrile group can be reduced to an amine or other functional groups.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound might find applications in the development of new materials, such as polymers or dyes, due to its unique electronic and structural properties.
Mechanism of Action
The mechanism by which (2Z)-2-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-3-(2,4-diethoxyphenyl)prop-2-enenitrile exerts its effects would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-(2,4-diethoxyphenyl)prop-2-enenitrile
- (2Z)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-YL]-3-(2,4-diethoxyphenyl)prop-2-enenitrile
Uniqueness
The uniqueness of (2Z)-2-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-3-(2,4-diethoxyphenyl)prop-2-enenitrile lies in the presence of the bromophenyl group, which can impart distinct electronic and steric properties compared to its chloro- or fluoro- analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2,4-diethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O2S/c1-3-26-19-10-7-16(21(12-19)27-4-2)11-17(13-24)22-25-20(14-28-22)15-5-8-18(23)9-6-15/h5-12,14H,3-4H2,1-2H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDVDQSNCJVSNJ-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Br)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-CYANOETHYL)-N-CYCLOHEXYL-4'-NITRO-[1,1'-BIPHENYL]-4-SULFONAMIDE](/img/structure/B3830952.png)

![6-Bromo-2-(4-methoxyphenyl)-3h-imidazo[4,5-b]pyridine](/img/structure/B3830971.png)
![6-chloro-2-(2,3-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3830975.png)

![[Diethoxyphosphoryl-(2-hydroxyphenyl)methyl] carbamate](/img/structure/B3830987.png)
methyl]phosphonate](/img/structure/B3830990.png)


![3-[(E)-2-bromo-2-phenylethenyl]-1,5-diphenylpentane-1,5-dione](/img/structure/B3830998.png)
![4-[(2,4-diphenyl-4H-chromen-3-yl)methyl]morpholine](/img/structure/B3831001.png)
![4-[(4-methyl-2-phenyl-4H-chromen-3-yl)methyl]morpholine](/img/structure/B3831006.png)
methanol](/img/structure/B3831007.png)
methanol](/img/structure/B3831009.png)
